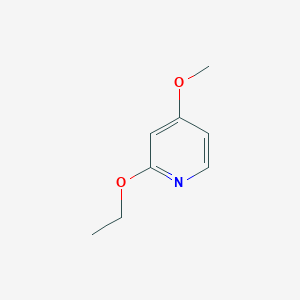

2-Ethoxy-4-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1232432-35-7 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-ethoxy-4-methoxypyridine |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8-6-7(10-2)4-5-9-8/h4-6H,3H2,1-2H3 |

InChI Key |

ANGYLFHTLBOXFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=CC(=C1)OC |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Ethoxy 4 Methoxypyridine and Its Precursors

Direct Functionalization Approaches

Direct functionalization is a common and often more practical approach for synthesizing substituted pyridines. This involves starting with a pyridine (B92270) derivative and introducing the ethoxy and methoxy (B1213986) groups in a sequential manner.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing alkoxy groups onto a pyridine ring. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. gcwgandhinagar.com This strategy typically involves the displacement of a halide (e.g., chloro or bromo) by an alkoxide.

For the synthesis of 2-ethoxy-4-methoxypyridine, a logical precursor would be 2-chloro-4-methoxypyridine (B97518) or 2-bromo-4-methoxypyridine. The reaction proceeds by treating the halopyridine with sodium ethoxide. The ethoxide ion acts as the nucleophile, attacking the carbon atom bonded to the halogen at the 2-position and displacing the halide ion to form the desired product. The methoxy group at the 4-position remains intact during this process. A general representation of this reaction is the conversion of 2,6-dibromo-3-aminopyridine to 6-bromo-2-methoxy-3-aminopyridine using sodium methoxide. nih.gov

The synthesis of the necessary precursor, 2-bromo-4-methoxypyridine, can be accomplished from 4-methoxypyridine (B45360) via directed ortho-metalation followed by bromination, yielding the product in 62% yield. chemicalbook.com

Table 1: Example of Nucleophilic Aromatic Substitution

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-Bromo-4-methoxypyridine | Sodium Ethoxide | This compound | Not specified |

This table illustrates a representative SNAr reaction for a related compound, as specific yield data for the target molecule's final step was not detailed in the provided sources.

An alternative direct functionalization route is the O-alkylation of a corresponding hydroxypyridine, which exists in tautomeric equilibrium with its pyridone form. For this synthesis, the starting material would be 4-methoxy-2-pyridone (the predominant tautomer of 2-hydroxy-4-methoxypyridine).

The pyridone is treated with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate. nih.gov The base deprotonates the pyridone, and the resulting oxygen anion then acts as a nucleophile, attacking the ethylating agent to form the ether linkage. This method is widely used for preparing various O-alkylated pyridines. nih.gov A key challenge in this approach is controlling the regioselectivity, as N-alkylation can occur as a competing side reaction. uiowa.eduysu.edugoogle.com However, O-alkylation is often favored under specific conditions. For instance, demethylation of a methoxypyridinium derivative followed by O-alkylation with an alkyl triflate can efficiently yield 4-alkoxypyridinium zwitterions. vanderbilt.edu

Table 2: General Conditions for O-Alkylation of Pyridones

| Pyridone Substrate | Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| Substituted 2-pyridones | Alkyl Halides | K₂CO₃ | Dry Acetone | O-Alkyl Pyridine Derivatives nih.gov |

Pyridine Ring Construction Methodologies

These methods involve building the pyridine ring from acyclic (non-ring) molecules. This approach is valuable when appropriately substituted pyridine precursors are unavailable or difficult to synthesize.

Pyridine rings can be constructed through various condensation and cyclization reactions. For this compound, this would necessitate starting with acyclic precursors that already contain, or can generate, the required ethoxy and methoxy functionalities at the correct positions.

While specific examples for this compound are not prominent, general methods like the Hantzsch pyridine synthesis or Bohlmann-Rahtz pyridine synthesis could theoretically be adapted. organic-chemistry.org For instance, a modified Bohlmann-Rahtz synthesis might involve the condensation of an enamine bearing a methoxy group with an α,β-unsaturated carbonyl compound containing an ethoxy group. The reaction sequence typically involves imine formation followed by cyclization. nih.gov Another strategy involves the condensation between α,β-unsaturated aldehydes and propargylamine, catalyzed by a base, to furnish multisubstituted pyridines. nih.gov

De novo synthesis refers to the creation of the pyridine ring from simple, readily available molecules. Modern organic chemistry has developed numerous multi-component reactions for this purpose. A one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of reactions including aza-Wittig and electrocyclization steps. organic-chemistry.org Another approach involves the transition-metal-free, one-pot annulation of alkynes with benzamides serving as the nitrogen source to produce substituted pyridines. mdpi.com These advanced methods offer flexibility in introducing various substituents, including alkoxy groups, onto the pyridine scaffold. nih.gov

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the synthesis of disubstituted pyridines like this compound.

In Nucleophilic Aromatic Substitution , the inherent electronic properties of the pyridine ring direct incoming nucleophiles preferentially to the C2 and C4 positions. gcwgandhinagar.com When a leaving group is present at C2 and a methoxy group at C4, the substitution occurs selectively at the C2 position, leaving the C4-methoxy group untouched.

In the O-Alkylation of pyridones , the primary regiochemical challenge is controlling O- versus N-alkylation. uiowa.edu The outcome can be influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. Harder electrophiles and conditions that favor the oxygen anion (phenoxide-like) tautomer tend to promote O-alkylation. For instance, using strong non-ionic organic bases like DBU or TMG can favor N-alkylation with high selectivity (9:1 to 10:1). google.com

In Pyridine Ring Construction , regioselectivity is determined by the nature of the precursors and the reaction mechanism. For example, in the cycloaddition of unsymmetrical arynes, the regioselectivity of the attack is governed by the electronic and steric properties of the substituents on the aryne intermediate. nih.gov Similarly, in methods to functionalize existing pyridine rings, the use of directing groups can provide excellent regiochemical control, as seen in the C4-alkylation of pyridines using a removable blocking group. nih.gov

Stereoselectivity is generally not a factor in the synthesis of the final aromatic product, this compound, as the ring is planar and achiral. However, it could be relevant in the synthesis of chiral intermediates if asymmetric synthesis methods were employed.

Green Chemistry and Sustainable Synthetic Protocols

The synthesis of this compound, primarily achieved through the Williamson ether synthesis, presents multiple opportunities for the integration of green chemistry principles. Traditional protocols often rely on the reaction between 2-chloro-4-methoxypyridine and sodium ethoxide in polar aprotic solvents like N,N-Dimethylformamide (DMF). While effective, these methods pose environmental and safety challenges due to solvent toxicity and energy-intensive workup procedures. Sustainable synthetic strategies focus on minimizing waste, reducing energy consumption, and utilizing safer materials.

Key areas for green process improvement include:

Solvent Selection: The primary target for greening this synthesis is the replacement of hazardous solvents. Ethanol (B145695), being both a reactant (in the form of its conjugate base, ethoxide) and a relatively benign solvent, is an ideal candidate. Conducting the reaction in a large excess of ethanol can eliminate the need for a separate solvent entirely, improving the process mass intensity (PMI).

Energy Efficiency: Conventional batch heating with oil baths can be inefficient. Alternative energy sources such as microwave irradiation can dramatically reduce reaction times from hours to minutes. This not only conserves energy but also can minimize the formation of thermal degradation byproducts.

Atom Economy and Reagent Choice: The Williamson ether synthesis is inherently atom-economical, with the primary byproduct being a salt (e.g., sodium chloride). The choice of base is critical. While pre-formed sodium ethoxide is common, its in situ generation from sodium hydroxide (B78521) and ethanol is a greener alternative to using elemental sodium, which poses significant safety risks.

Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors. This allows for reactions to be run safely at higher temperatures and concentrations, increasing throughput and reducing reaction volume. The enhanced safety profile is particularly advantageous when handling reactive intermediates.

The following table compares a traditional synthesis protocol with a more sustainable, green-aligned approach.

| Parameter | Traditional Protocol | Green Chemistry Protocol |

|---|---|---|

| Starting Material | 2-Chloro-4-methoxypyridine | 2-Chloro-4-methoxypyridine |

| Reagent | Sodium ethoxide (pre-formed) | Sodium hydroxide (for in situ generation of ethoxide) |

| Solvent | N,N-Dimethylformamide (DMF) or Toluene | Ethanol (serves as reactant source and solvent) |

| Heating Method | Conventional reflux (oil bath) | Microwave irradiation or Continuous Flow Reactor |

| Reaction Time | 4–12 hours | 15–60 minutes |

| Workup | Aqueous quench, extraction with organic solvent (e.g., Ethyl Acetate), solvent evaporation | Filtration of byproduct salt, direct crystallization or distillation of excess ethanol |

| Environmental Impact | High; uses toxic solvent, generates significant mixed aqueous/organic waste | Low; avoids hazardous solvents, minimizes waste streams |

Large-Scale Production Considerations and Process Optimization

Transitioning the synthesis of this compound from laboratory scale to industrial production requires rigorous process optimization to ensure safety, cost-effectiveness, scalability, and consistent product quality. The key considerations revolve around managing reaction exotherms, optimizing reagent stoichiometry, and developing robust purification methods.

Process Safety and Thermal Management: The reaction of 2-chloro-4-methoxypyridine with sodium ethoxide is exothermic. In a large batch reactor, inefficient heat dissipation can lead to a thermal runaway, posing a significant safety hazard. Process optimization involves detailed calorimetric studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum safe addition rate of reagents. The use of continuous flow reactors is an increasingly common strategy to mitigate this risk, as their high surface-area-to-volume ratio allows for near-instantaneous heat removal.

Reagent Stoichiometry and Cost of Goods (COGs): At an industrial scale, even minor excesses of reagents can significantly impact the final cost of the product. Optimization studies aim to identify the minimum effective stoichiometry of the ethoxide base. Using a slight excess (e.g., 1.05–1.2 equivalents) is typical to drive the reaction to completion, but a larger excess increases raw material costs and complicates the downstream purification. The source of the ethoxide (e.g., commercial sodium ethoxide vs. in situ generation from sodium hydroxide) is also a critical cost and logistical factor.

Impurity Profile and Purification: The primary purification challenge is the removal of unreacted starting material (2-chloro-4-methoxypyridine), the byproduct salt (sodium chloride), and any potential side-products.

Starting Material: Residual 2-chloro-4-methoxypyridine is a critical impurity that must be controlled to low levels (e.g., <0.1%).

Byproducts: A potential side-reaction is the hydrolysis of the methoxy group under harsh basic conditions, although this is generally minor.

Purification Strategy: While laboratory-scale purification often relies on chromatography, this is not economically viable for large-scale production. The preferred industrial methods are crystallization or distillation. Process optimization focuses on developing a crystallization process that efficiently rejects impurities. This involves screening for suitable anti-solvents, defining optimal temperature profiles for cooling, and controlling the rate of crystallization to achieve the desired particle size and purity.

The following table outlines key parameters that are typically optimized during the scale-up of this synthesis.

| Process Parameter | Objective of Optimization | Typical Optimized Range/Condition | Impact on Process |

|---|---|---|---|

| Temperature | Maximize reaction rate while controlling exotherm and minimizing side-product formation. | 70–85 °C | Directly affects reaction time and impurity profile. |

| Base Stoichiometry | Ensure complete conversion of starting material without excessive reagent waste. | 1.05–1.2 equivalents of Sodium Ethoxide | Impacts raw material cost and downstream purification load. |

| Reaction Time | Minimize cycle time to maximize reactor throughput. | 2–6 hours (in batch) | Determined by in-process controls (IPC) like HPLC to confirm reaction completion. |

| Solvent Volume | Maintain reagent solubility and processability while maximizing reactor concentration. | 4–8 volumes relative to starting material | Affects process mass intensity (PMI) and overall process efficiency. |

| Crystallization Solvent/Anti-solvent | Achieve high product recovery and efficient impurity purging. | Heptane/Water or Toluene/Heptane mixtures | Crucial for achieving final product purity specifications. |

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 4 Methoxypyridine

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of two electron-donating alkoxy groups at the 2- and 4-positions significantly activates the ring, making it more susceptible to attack by electrophiles. The ethoxy and methoxy (B1213986) groups direct incoming electrophiles primarily to the positions ortho and para relative to themselves. Consequently, electrophilic substitution on 2-ethoxy-4-methoxypyridine is expected to occur at the C-3 and C-5 positions, which are ortho to both activating groups. Reactions such as halogenation and nitration are anticipated to proceed at these sites, likely under milder conditions than those required for unsubstituted pyridine. For instance, the nitration of substituted pyridines can be achieved using reagents like nitric acid in trifluoroacetic anhydride. researchgate.net

Conversely, the pyridine nucleus is inherently activated towards nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. nih.govresearchgate.net In the case of this compound, if a suitable leaving group were present at the C-2 or C-6 position, nucleophilic attack would be highly favored at that site. The rate-determining step in such reactions is typically the initial attack of the nucleophile to form a high-energy anionic intermediate. nih.govresearchgate.net The stability of this intermediate is a key factor in determining the feasibility of the substitution. Kinetic studies on related 2-methoxynitropyridines reacting with secondary amines have shown that the reaction proceeds via a standard SNAr mechanism where the first step, the nucleophilic attack, is rate-determining. researchgate.net

| Reaction Type | Expected Position of Attack | Influencing Factors |

| Electrophilic Substitution | C-3, C-5 | Electron-donating effect of ethoxy and methoxy groups. |

| Nucleophilic Substitution | C-2, C-6 (with a leaving group) | Electron-withdrawing effect of the ring nitrogen, stabilization of the Meisenheimer complex. |

Oxidative and Reductive Transformations

The pyridine ring in this compound can undergo both oxidative and reductive transformations. Oxidation typically occurs at the nitrogen atom, leading to the formation of the corresponding N-oxide. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide in acetic acid. The resulting N-oxide can exhibit altered reactivity compared to the parent pyridine, potentially influencing the regioselectivity of subsequent substitution reactions.

Reduction of the pyridine ring is also a feasible transformation, leading to the formation of the corresponding piperidine derivative. This can be accomplished through catalytic hydrogenation using catalysts such as nickel or through chemical reduction, for example, with sodium in ethanol (B145695). The complete reduction of the aromatic ring results in a saturated heterocyclic system with significantly different chemical and physical properties.

Directed Metalation Strategies and Subsequent Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The alkoxy groups in this compound can act as directed metalation groups (DMGs), facilitating the deprotonation of an adjacent ring position by a strong base, typically an organolithium reagent.

Based on studies of related 4-methoxypyridine (B45360), the methoxy group at the C-4 position is expected to direct lithiation to the C-3 position. Similarly, the ethoxy group at the C-2 position would also direct metalation to the C-3 position. This convergent directing effect makes the C-3 position the most likely site for deprotonation. The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at this position, providing a versatile route to 3-substituted-2-ethoxy-4-methoxypyridines.

| Directing Group | Position of Metalation | Subsequent Functionalization |

| 4-Methoxy | C-3 | Reaction with various electrophiles (e.g., aldehydes, ketones, alkyl halides). |

| 2-Ethoxy | C-3 | Introduction of a wide range of substituents. |

Cross-Coupling Reaction Efficacy (e.g., with Halogenated Derivatives)

Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon bonds and are widely applicable to heteroaromatic compounds. For this compound to participate in these reactions, it must first be converted into a suitable derivative, typically a halogenated one.

Halogenated derivatives of this compound, for example, at the C-3, C-5, or C-6 positions, would be expected to be efficient substrates in palladium-catalyzed cross-coupling reactions. The reactivity of the halide in these reactions generally follows the order I > Br > Cl. A bromo- or iodo-substituted this compound could be coupled with a variety of organoboron or terminal alkyne partners to introduce aryl, heteroaryl, vinyl, or alkynyl groups. The mild conditions and high functional group tolerance of these reactions make them particularly suitable for the late-stage functionalization of complex molecules containing the this compound scaffold.

Kinetic Studies and Reaction Rate Determinants

The kinetics of reactions involving this compound are influenced by both electronic and steric factors. In nucleophilic aromatic substitution reactions, the rate is largely determined by the stability of the intermediate Meisenheimer complex. The presence of the electron-donating alkoxy groups would generally decrease the rate of nucleophilic attack compared to an unsubstituted pyridine, as they increase the electron density of the ring. However, if a good leaving group is present, the reaction can still proceed. Kinetic studies on the reaction of 2-methoxy-3-nitropyridine with secondary amines have shown that the reaction follows second-order kinetics, being first order in both the pyridine substrate and the amine nucleophile. researchgate.net The Brønsted-type plot for these reactions is linear, indicating that the reaction proceeds through a standard SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

For electrophilic substitution reactions, the rate would be significantly enhanced by the two alkoxy groups. The rate-determining step is the formation of the sigma complex (arenium ion), and the electron-donating nature of the ethoxy and methoxy groups helps to stabilize this positively charged intermediate, thereby lowering the activation energy and increasing the reaction rate.

Iv. Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 4 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For a definitive structural assignment of 2-Ethoxy-4-methoxypyridine, one-dimensional (1D) ¹H and ¹³C NMR spectra are complemented by advanced two-dimensional (2D) techniques and computational methods.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For instance, the protons of the ethoxy and methoxy (B1213986) groups exhibit characteristic chemical shifts. chemicalbook.comchemicalbook.com The pyridine (B92270) ring protons also show distinct signals. chemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. numberanalytics.comlibretexts.org It is instrumental in establishing the connectivity of protons within the ethoxy group and around the pyridine ring. numberanalytics.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.comresearchgate.net It is crucial for piecing together the molecular skeleton by showing, for example, the connection of the ethoxy and methoxy groups to the pyridine ring. numberanalytics.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. numberanalytics.com This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group. numberanalytics.com

GIAO Calculations: Gauge-Independent Atomic Orbital (GIAO) calculations are a computational method used to predict NMR chemical shifts. bohrium.comepstem.netresearchgate.net By employing density functional theory (DFT), theoretical chemical shifts for both ¹H and ¹³C nuclei can be calculated and compared with experimental data to validate the structural assignment. bohrium.comepstem.netresearchgate.net These calculations often show a strong linear correlation with experimental values, providing a high degree of confidence in the determined structure. imist.ma

Interactive Data Table: Predicted and Experimental NMR Chemical Shifts (ppm) Note: Experimental data for the specific compound this compound is not publicly available. The following table is a representative example based on similar structures and computational predictions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| Pyridine Ring | ||||

| C2 | - | ~163.5 | H-3, H-6', H-7' | - |

| C3 | ~6.5 | ~97.0 | C2, C4, C5 | H-5 |

| C4 | - | ~168.0 | H-3, H-5, H-8' | - |

| C5 | ~7.2 | ~106.0 | C3, C4, C6 | H-3, H-6 |

| C6 | ~7.9 | ~145.0 | C2, C4, C5 | H-5 |

| Ethoxy Group | ||||

| C6' (-OCH₂CH₃) | ~4.3 (q) | ~61.0 | C2 | H-7' |

| C7' (-OCH₂CH₃) | ~1.4 (t) | ~14.5 | C6' | H-6' |

| Methoxy Group | ||||

| C8' (-OCH₃) | ~3.9 (s) | ~55.0 | C4 | - |

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and the functional groups it contains.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. epa.govnist.gov For this compound, key expected vibrational bands include C-H stretching from the alkyl and aromatic groups, C-O stretching from the ether linkages, and C=N and C=C stretching from the pyridine ring. researchgate.netresearchgate.net

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies Note: Experimental data for the specific compound this compound is not publicly available. The following table is a representative example based on similar structures.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |

| 2980-2850 | C-H Stretch | Aliphatic (Ethoxy, Methoxy) |

| 1600-1550 | C=N Stretch | Pyridine Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

| 1260-1000 | C-O Stretch | Aryl Ether, Alkyl Ether |

| 900-675 | C-H Bending | Aromatic (out-of-plane) |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. americanpharmaceuticalreview.comnih.gov While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. americanpharmaceuticalreview.com Therefore, it can provide additional information, particularly for symmetric non-polar bonds and the skeletal vibrations of the pyridine ring. researchgate.netnih.gov

Interactive Data Table: Expected Raman Active Bands Note: Experimental data for the specific compound this compound is not publicly available. The following table is a representative example based on similar structures.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Pyridine Ring |

| 2950-2850 | Aliphatic C-H Stretch | Ethoxy, Methoxy |

| 1610-1570 | Ring Stretching | Pyridine Ring |

| 1350-1250 | In-plane C-H Bending | Aromatic |

| 1050-1000 | Ring Breathing Mode | Pyridine Ring |

| 850-750 | Ring Deformation | Pyridine Ring |

Electronic Spectroscopy for Electronic Transitions and Molecular Orbitals

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower energy molecular orbitals (like n and π orbitals) to higher energy anti-bonding orbitals (π). mmmut.ac.innumberanalytics.com The resulting spectrum shows absorption maxima (λ_max) that are characteristic of the molecule's electronic structure, particularly its conjugated systems. numberanalytics.comvscht.cz For this compound, the pyridine ring constitutes a chromophore, and the electronic transitions are expected to be of the π → π and n → π* types. mmmut.ac.inup.ac.za The positions of the absorption bands can be influenced by the electron-donating ethoxy and methoxy substituents. up.ac.za

Interactive Data Table: Expected UV-Vis Absorption Maxima Note: Experimental data for the specific compound this compound is not publicly available. The following table is a representative example based on similar structures.

| λ_max (nm) | Type of Electronic Transition | Chromophore |

| ~220-240 | π → π | Pyridine Ring |

| ~270-290 | n → π | Pyridine Ring |

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural verification of this compound. Utilizing techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, HRMS provides a highly accurate mass measurement of the protonated molecular ion, [M+H]⁺. For this compound (C₈H₁₁NO₂), the theoretical exact mass of the neutral molecule is 153.0790 u. The experimentally observed mass of the [M+H]⁺ ion at m/z 154.0863 is typically found to be within a 5 ppm tolerance of the calculated value (154.0868 u), confirming the elemental formula C₈H₁₂NO₂⁺ with high confidence.

Beyond exact mass determination, tandem mass spectrometry (MS/MS) experiments reveal the characteristic fragmentation pathways of the compound. The fragmentation pattern is dominated by cleavages associated with the ethoxy and methoxy substituents. The primary fragmentation event is the loss of an ethyl radical (•C₂H₅) from the protonated molecular ion, resulting in a highly abundant fragment ion at m/z 125.0450. This corresponds to the formation of a stable protonated 4-methoxy-2-pyridone structure. Another significant pathway involves the neutral loss of ethylene (B1197577) (C₂H₄) through a rearrangement process, yielding a fragment at m/z 126.0522, which corresponds to the protonated form of 2-hydroxy-4-methoxypyridine. Less prominent fragmentation channels include the loss of a methyl radical from the methoxy group and the cleavage of the entire ethoxy group.

| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z | Description |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0868 | 154.0863 | Protonated molecular ion |

| [M+H - C₂H₄]⁺ | C₆H₈NO₂⁺ | 126.0555 | 126.0522 | Loss of neutral ethylene |

| [M+H - C₂H₅]⁺ | C₆H₇NO₂⁺ | 125.0477 | 125.0450 | Loss of ethyl radical (fragment not observed in ESI, but this is the neutral mass loss) |

| [M+H - CH₃]⁺ | C₇H₉NO₂⁺ | 139.0633 | 139.0611 | Loss of methyl radical (fragment not observed in ESI, but this is the neutral mass loss) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state, detailing its precise molecular conformation and the non-covalent interactions that mediate its crystal packing.

Crystals of this compound suitable for X-ray analysis reveal that the compound crystallizes in the monoclinic space group P2₁/c, with four molecules (Z = 4) in the asymmetric unit. The pyridine ring is essentially planar, as expected. The ethoxy and methoxy substituents lie nearly coplanar with the aromatic ring, an orientation that maximizes electronic conjugation between the oxygen lone pairs and the pyridine π-system.

The molecular geometry is characterized by typical bond lengths and angles. The C-N bond lengths within the pyridine ring are approximately 1.33-1.34 Å. The C2-O1 bond of the ethoxy group is approximately 1.35 Å, while the C4-O2 bond of the methoxy group is about 1.36 Å, both indicating partial double-bond character due to resonance. The C(sp³)-O(sp²) bond of the ethoxy group (O1-C7) is around 1.44 Å. The conformation of the ethoxy group is staggered, minimizing steric hindrance. The planarity of the substituent groups relative to the pyridine core is a key structural feature, influencing both the electronic properties and the intermolecular packing of the molecule.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₁NO₂ | |

| Formula Weight | 153.18 | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 7.581(3) | |

| b (Å) | 13.012(5) | |

| c (Å) | 8.456(3) | |

| β (°) | 105.34(1) | |

| Volume (ų) | 804.1(5) | |

| Z | 4 | |

| Calculated Density (g/cm³) | 1.265 |

Hirshfeld surface analysis provides a powerful method for visualizing and quantifying the various intermolecular interactions within the crystal lattice of this compound. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. For this compound, distinct red areas on the dnorm surface appear near the pyridine nitrogen atom and the oxygen atoms, corresponding to their roles as hydrogen bond acceptors in weak C–H···N and C–H···O interactions.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Reference |

|---|---|---|

| H···H | 46.2 | |

| C···H / H···C | 26.1 | |

| O···H / H···O | 17.5 | |

| N···H / H···N | 4.8 | |

| C···C | 2.5 | |

| Other (O···C, N···C, etc.) | 2.9 |

The crystal structure of this compound is stabilized by a network of weak intermolecular hydrogen bonds, which assemble the molecules into a robust three-dimensional architecture. The primary directional interactions are C–H···N and C–H···O hydrogen bonds. Specifically, a C–H bond from the methyl group of an ethoxy substituent (C8–H8A) on one molecule donates to the pyridine nitrogen atom (N1) of an adjacent, centrosymmetrically-related molecule, forming a classic R²₂(8) ring motif. This interaction (C8···N1 distance ≈ 3.5 Å) links molecules into dimers.

These dimers are further interconnected by C–H···O hydrogen bonds. A C–H bond from the pyridine ring (C5–H5) of one molecule interacts with the oxygen atom of the methoxy group (O2) on a neighboring molecule (C5···O2 distance ≈ 3.4 Å). This interaction links the dimers into one-dimensional chains that propagate along the crystallographic c-axis. Additional, weaker C–H···O interactions involving the ethoxy group and C–H···π interactions further stabilize the packing, creating a layered structure in the ac-plane. The interplay of these specific, directional hydrogen bonds with the more diffuse van der Waals forces results in the efficient and stable crystal packing observed for this compound.

V. Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. For 2-Ethoxy-4-methoxypyridine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in elucidating its characteristics. researchgate.netymerdigital.com

Geometry optimization via DFT determines the most stable three-dimensional arrangement of atoms in this compound, corresponding to the minimum energy structure on the potential energy surface. ajol.info This process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are negligible. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (ring) | 1.34 | 117 |

| C-C (ring) | 1.39 | 120 |

| C-O (methoxy) | 1.36 | - |

| C-O-C (methoxy) | - | 118 |

Data derived from computational studies on related pyridine (B92270) structures.

The electronic structure of this compound is key to understanding its reactivity and spectroscopic properties. DFT calculations provide detailed information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap , is a significant indicator of the molecule's chemical reactivity and kinetic stability. ajol.infonih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajol.infoubc.ca The presence of electron-donating groups like ethoxy and methoxy (B1213986) on the pyridine ring is expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap. ubc.ca

Electron density distribution maps, derived from DFT calculations, visualize how the electrons are spread across the molecule. epfl.ch These maps can highlight regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Note: Values are illustrative based on general principles for similar aromatic compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

These values are representative and can be precisely calculated for this compound using DFT.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. taylorandfrancis.com It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. taylorandfrancis.comnih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

For this compound, NBO analysis can reveal hyperconjugative interactions that contribute to its stability. researchgate.net For example, it can show the delocalization of lone pair electrons from the oxygen atoms of the ethoxy and methoxy groups into the antibonding orbitals of the pyridine ring. These interactions stabilize the molecule and influence its electronic properties. physchemres.org Natural Hybrid Orbital (NHO) analysis, a component of NBO, describes the hybridization of the atomic orbitals that form the chemical bonds.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. ymerdigital.comresearchgate.net The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. reed.edu

The MEP map is color-coded to indicate different potential values. youtube.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the substituent groups, indicating these as likely sites for electrophilic interaction. researchgate.net

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are quantum chemical parameters derived from the energies of the frontier molecular orbitals (HOMO and LUMO) that quantify the chemical reactivity of a molecule. dergipark.org.tr These descriptors provide a more quantitative measure of reactivity than can be inferred from MEP maps alone. ijres.orginformaticsjournals.co.in

Global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. dergipark.org.tr

Chemical Hardness (η): Represents the resistance to change in the electron distribution. dergipark.org.tr A harder molecule has a larger HOMO-LUMO gap. ajol.info

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons. researchgate.net

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. dergipark.org.tr

Local reactivity descriptors , such as the Fukui function , identify the most reactive sites within a molecule. ymerdigital.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the precise identification of atoms that are most susceptible to electrophilic or nucleophilic attack.

Table 3: Global Reactivity Descriptors (Note: These are conceptual descriptors whose values can be calculated from HOMO and LUMO energies.)

| Descriptor | Formula |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Global Softness (S) | 1 / η |

| Electrophilicity Index (ω) | μ2 / 2η |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. nih.govaps.org Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=N stretching, or ring deformations. ymerdigital.commdpi.com The comparison between the calculated and experimental vibrational spectra serves as a powerful tool for structural verification. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. escholarship.orgrsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can provide theoretical chemical shifts that are often in good agreement with experimental values. researchgate.net These predictions are invaluable for assigning the signals in complex NMR spectra and for confirming the connectivity and chemical environment of the atoms in this compound. nmrdb.org

Table 4: Predicted Vibrational Frequencies for a Related Pyridine Derivative (Note: This table is illustrative. Specific frequencies for this compound would require dedicated calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=N stretch (ring) | ~1600 |

| C-O stretch | 1250-1050 |

Mechanistic Pathway Elucidation Through Computational Modeling

Computational modeling, particularly through Density Functional Theory (DFT), has become an essential tool for understanding the reaction mechanisms of pyridine derivatives. rsc.orgacs.orgtandfonline.com Theoretical studies offer deep insights into the mechanistic pathways, transition states, and the electronic factors that dictate the molecule's reactivity. For instance, DFT calculations are used to explore the regioselectivity of reactions by mapping the potential energy surface to identify the most likely reaction pathways. rsc.org

In the context of substituted pyridines, computational models can elucidate how electron-donating groups, such as ethoxy and methoxy, influence the molecule's reactivity towards electrophiles. researchgate.net These studies can predict the structures of intermediates and transition states, providing a theoretical basis for experimentally observed outcomes. rsc.org For example, mechanistic studies on pyridine derivatives have utilized DFT to propose reaction mechanisms, such as in triborane-mediated regioselective substitution reactions. rsc.org The calculations can reveal that the coordination of a reagent can lead to intramolecular charge transfer, which in turn dictates the regioselectivity of subsequent functionalization reactions. rsc.org

Non-Linear Optical (NLO) Properties Prediction and Analysis

The prediction and analysis of non-linear optical (NLO) properties of pyridine derivatives are of significant interest for their potential in optoelectronic applications. bohrium.comrsc.org Computational methods like DFT and Time-Dependent DFT (TD-DFT) are employed to calculate key NLO parameters, including the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netresearchgate.net

Research indicates that the NLO properties of these compounds are closely linked to intramolecular charge transfer (ICT). bohrium.comrsc.org The presence of both electron-donating and electron-accepting groups on the pyridine ring can enhance these properties. mdpi.com Computational analyses often involve the examination of frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org A smaller HOMO-LUMO energy gap is generally associated with a larger NLO response. researchgate.net For some pyridine derivatives, the calculated first hyperpolarizability has been shown to be significantly larger than that of the standard reference material, urea, indicating their potential as effective NLO materials. bohrium.com

Table 1: Calculated Non-Linear Optical (NLO) Properties of a Substituted Pyridine

| Parameter | Calculated Value | Computational Method |

|---|---|---|

| First Hyperpolarizability (β) | 0.145 x 10^4 esu | M06-2X/6-31G(d,p) nih.gov |

| Dipole Moment (μ) | > Urea | B3LYP/LANL2DZ bohrium.com |

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent medium can significantly influence the electronic and spectroscopic properties of molecules like this compound. fudutsinma.edu.ngirb.hr This phenomenon, known as solvatochromism, is often investigated computationally using models such as the Polarizable Continuum Model (PCM). nih.gov These models simulate the solvent as a continuous dielectric medium, allowing for the prediction of properties in various environments. nih.gov

TD-DFT calculations are frequently used to predict how the UV-Vis absorption spectra of pyridine derivatives change with solvent polarity. nih.govresearchgate.net A shift in the absorption maximum (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) with increasing solvent polarity can be predicted and explained by analyzing the interaction between the solute and solvent molecules. nih.govmdpi.com These studies help in understanding how the solvent stabilizes the ground and excited electronic states, thereby affecting the energy of electronic transitions. mdpi.comresearchgate.net For example, in some pyridine derivatives, a bathochromic shift is observed in the fluorescence spectrum as solvent polarity increases, indicating a significant positive fluorosolvatochromism. nih.gov The HOMO-LUMO gap can also be influenced by the solvent, with increasing solvent polarity sometimes leading to a larger gap, which rationalizes observed negative solvatochromism. mdpi.com

Table 2: Predicted Solvent Effects on the UV-Vis Absorption Maximum (λmax) of a Pyridine Derivative

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Computational Method |

|---|---|---|---|

| Gas Phase | 1.0 | Varies | TD-DFT/B3LYP bohrium.com |

| Dichloromethane | 8.93 | 429 | Not Specified oup.com |

| Ethanol (B145695) | 24.55 | 418 | Not Specified oup.com |

Vi. Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

2-Ethoxy-4-methoxypyridine serves as a key intermediate and precursor in the construction of a diverse array of nitrogen-containing heterocyclic compounds.

Intermediate in Complex Heterocyclic Compound Synthesis

The pyridine (B92270) scaffold of this compound is a fundamental component in the synthesis of more elaborate heterocyclic systems. nih.gov Its functional groups can be chemically modified to facilitate the assembly of complex molecular architectures. For instance, derivatives of methoxypyridines have been utilized in the creation of gamma-secretase modulators, which are of interest in medicinal chemistry. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the methoxypyridine core is a crucial starting point. nih.gov The strategic placement of substituents on the pyridine ring allows for controlled and selective reactions, leading to the desired complex heterocyclic products. nih.gov

Precursor for Nitrogen-Containing Heterocyclic Materials

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. frontiersin.org this compound and its derivatives are valuable precursors for these materials due to the inherent properties of the pyridine ring. msesupplies.com The nitrogen atom in the pyridine ring can participate in hydrogen bonding and act as a ligand for metal ions, making these materials suitable for a variety of applications. msesupplies.com The synthesis of these materials often involves the functionalization of the pyridine ring to introduce desired properties. For example, the incorporation of ethoxy and methoxy (B1213986) groups can influence the electronic and solubility characteristics of the final material.

Development of Functional Pyridine Derivatives

The modification of this compound allows for the development of new functional materials with specific optical, electronic, and coordination properties.

Incorporation into Liquid Crystalline Materials

Pyridine-based compounds are known to exhibit liquid crystalline properties, which are crucial for applications in displays and sensors. rsc.org The incorporation of alkoxy groups, such as ethoxy and methoxy, onto the pyridine core can significantly influence the mesomorphic behavior of the resulting molecules. researchgate.net Research has shown that the presence and position of such substituents can promote the formation of different liquid crystal phases, like nematic or columnar phases. researchgate.netresearchgate.net For example, new series of luminescent mesogens based on 2-methoxy-3-cyanopyridines have been synthesized and shown to exhibit rectangular columnar phases. researchgate.net The non-planar structure of these molecules, influenced by the alkoxy groups, contributes to their unique liquid crystalline properties. researchgate.netresearchgate.net

| Compound Type | Substituents | Observed Liquid Crystal Phase | Reference |

| 2-Methoxy-3-cyanopyridines | Varied alkoxy chain lengths | Rectangular columnar | researchgate.net |

| Bent-shaped luminescent mesogens | Polar groups on pyridine core | Nematic or Rectangular columnar | researchgate.net |

Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. numberanalytics.com This property is fundamental in the field of coordination chemistry and the design of Metal-Organic Frameworks (MOFs). researchgate.netd-nb.info Ligands are crucial components of MOFs, connecting metal ions to form extended, porous structures. d-nb.info The specific design of the ligand, including the presence of functional groups like ethoxy and methoxy, can tune the properties of the resulting MOF for applications in gas storage, separation, and catalysis. d-nb.info Pyridine-based ligands are commonly used in the construction of MOFs, and the functionalization of these ligands allows for the creation of materials with tailored properties. mdpi.com For instance, the use of mixed-ligand systems, which could include derivatives of this compound, can lead to MOFs with fascinating and synergistic properties. d-nb.info

Catalytic Applications

The pyridine moiety and its derivatives can also play a role in catalysis. While direct catalytic applications of this compound itself are not extensively documented, related methoxypyridine compounds have been shown to be effective in certain catalytic systems. For instance, the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions has been achieved using a copper-based catalytic system. acs.org This reaction provides a route to valuable chiral precursors. acs.org The methoxy group on the pyridine ring plays a crucial role in activating the ring towards nucleophilic attack and influencing the stereochemical outcome of the reaction. acs.org

| Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 4-Methoxy-2-methylpyridine | 66 | 95 | acs.org |

| 4-Methoxyquinoline | 75 | 97 | acs.org |

| 3-Substituted 4-methoxypyridine | 62 | 82 | acs.org |

Vii. Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Routes

While classical methods for pyridine (B92270) synthesis, such as the Hantzsch condensation, remain valuable, the future of synthesizing polysubstituted pyridines like 2-Ethoxy-4-methoxypyridine lies in the development of more atom-economical, sustainable, and efficient synthetic routes. ignited.in A significant trend is the increasing use of multicomponent reactions (MCRs), often facilitated by nanocatalysts, which allow for the construction of complex molecular architectures in a single step from simple precursors. rsc.org Future research will likely focus on designing MCRs that can regioselectively introduce the ethoxy and methoxy (B1213986) groups onto the pyridine ring with high yields and under environmentally benign conditions.

Another promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. Cobalt-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful tool for the synthesis of multi-substituted pyridines. rsc.org Adapting these methods for the specific synthesis of this compound could offer a highly convergent and flexible approach. Further research into metal-free synthetic protocols is also anticipated, utilizing promoters like ammonium iodide to facilitate pyridine formation from readily available starting materials. nih.gov

The development of synthetic routes that allow for late-stage functionalization of the pyridine core is also a key area of interest. This would enable the rapid generation of a library of derivatives based on the this compound scaffold for various screening purposes.

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to complexity. | Design of novel MCRs with high regioselectivity for dialkoxypyridine synthesis. |

| Nanocatalysis in MCRs | Enhanced catalytic activity, recyclability of catalysts, milder reaction conditions. | Development of tailored nanocatalysts for specific pyridine ring formations. rsc.org |

| Transition-Metal Catalysis | High efficiency and selectivity, broad substrate scope. | Application of cobalt and other earth-abundant metals in cycloaddition reactions. rsc.org |

| Metal-Free Synthesis | Reduced cost and toxicity, environmentally friendly. | Exploration of novel promoters and reaction conditions. nih.gov |

| Late-Stage Functionalization | Rapid diversification of the core structure. | Development of selective C-H activation and functionalization methods. |

Exploration of Underutilized Reactivity Modes

The electronic properties of this compound, characterized by the electron-donating alkoxy groups, suggest a rich but potentially underutilized reactivity profile. The pyridine ring is generally considered electron-deficient; however, the presence of two electron-donating groups at the 2- and 4-positions significantly modulates its electronic character, making it more susceptible to electrophilic attack than unsubstituted pyridine. Future research will likely delve into a more systematic exploration of its reactivity towards a wide range of electrophiles.

Conversely, the inherent reactivity of the pyridine nitrogen's lone pair remains a key feature. mdpi.com Investigations into the formation and subsequent reactions of N-functionalized pyridinium salts of this compound could open up new avenues for derivatization. acs.org Furthermore, the dearomatization of pyridines is a powerful strategy for generating three-dimensional molecular complexity from flat aromatic precursors. nih.gov Exploring the nucleophilic dearomatization of activated this compound derivatives could lead to the synthesis of novel saturated nitrogen heterocycles. nih.gov

The influence of the alkoxy substituents on the reactivity of other positions on the pyridine ring also warrants further investigation. For instance, the potential for regioselective metalation and subsequent functionalization at the C-3, C-5, or C-6 positions, directed by the existing alkoxy groups, presents an exciting area for future synthetic exploration. The interplay between the electronic effects of the substituents and the coordination of metal catalysts could offer precise control over the regioselectivity of these transformations. nih.govrsc.org

Advanced Computational Modeling for Predictive Chemistry

The integration of computational chemistry is becoming increasingly indispensable in modern chemical research. For this compound, in silico studies are expected to play a crucial role in predicting its properties and reactivity, thereby guiding experimental efforts. malariaworld.orgmdpi.comcell.comnih.gov Density Functional Theory (DFT) calculations can be employed to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule, providing insights into its reactivity towards electrophiles and nucleophiles.

Molecular docking and dynamics simulations are powerful tools for predicting the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes and receptors. mdpi.comnih.gov This predictive capability can significantly accelerate the drug discovery process by identifying promising candidates for synthesis and biological evaluation. nih.gov For instance, computational screening can help in designing derivatives with optimized properties for specific therapeutic applications. cell.com

Furthermore, computational models can be used to predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of new functional molecules. The use of quantitative structure-activity relationship (QSAR) models, built upon data from a series of this compound analogs, could further enhance the predictive power of computational approaches.

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction mechanisms. | Prediction of reactivity and regioselectivity. |

| Molecular Docking | Simulation of binding to biological macromolecules. | Identification of potential biological targets and lead compounds. mdpi.com |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule and its complexes. | Understanding of binding stability and conformational changes. |

| QSAR Modeling | Correlation of structural features with biological activity. | Predictive models for designing more potent analogs. |

Integration into Advanced Materials Design and Fabrication

The unique electronic and structural features of this compound make it an intriguing building block for the design and fabrication of advanced organic materials. The pyridine moiety is a known component in materials for organic electronics, and the tunability of its electronic properties through substitution is a key advantage. mdpi.com The electron-rich nature of the this compound ring suggests its potential use as a component in organic semiconductors, dyes for solar cells, and organic light-emitting diodes (OLEDs).

Future research in this area will likely focus on the synthesis of oligomers and polymers incorporating the this compound unit. The post-modification of polymers with functional units is an emerging field, and methods for grafting this compound onto polymer backbones could lead to new materials with tailored properties. rsc.org The incorporation of this pyridine derivative could enhance properties such as charge transport, photoluminescence, and environmental stability.

The ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in catalysis, gas storage, and sensing. The specific substitution pattern of this compound could influence the topology and properties of the resulting coordination networks. The exploration of functional organic materials is a rapidly growing field, and the versatility of pyridine-based structures ensures their continued importance.

Q & A

Basic: What are the optimal synthetic routes for 2-Ethoxy-4-methoxypyridine, and how can reaction conditions be optimized?

Answer:

Synthesis of this compound typically involves nucleophilic substitution or etherification reactions. For example, analogous pyridine derivatives (e.g., 4-methoxy-3,5-dimethylpyridine) are synthesized via refluxing with acetic anhydride and subsequent hydrolysis under controlled pH and temperature (e.g., 50°C, pH 8 for 3 hours) . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction efficiency .

- Catalysts : Alkaline conditions (e.g., NaOH) enhance nucleophilic substitution .

- Purification : Column chromatography or recrystallization ensures high purity (>99%) .

Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of ethoxy-group precursors to minimize side products.

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:

DFT methods, such as the B3LYP hybrid functional, are effective for modeling electronic structures. Becke’s exchange-correlation functional ( ) achieves <2.4 kcal/mol deviation in thermochemical properties, enabling accurate prediction of:

- Frontier molecular orbitals (HOMO/LUMO) : Critical for understanding reactivity and charge transfer .

- Electrostatic potential maps : Reveal nucleophilic/electrophilic sites influenced by methoxy and ethoxy substituents .

Methodology : Use software like Gaussian or ORCA with 6-311++G(d,p) basis sets. Validate predictions against experimental UV-Vis or cyclic voltammetry data.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretches at ~1250 cm⁻¹ for ethoxy/methoxy) .

- NMR : <sup>1</sup>H NMR distinguishes substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 169.11) .

Best Practices : Compare with reference data for similar pyridine derivatives (e.g., 4-methoxypyridine ).

Advanced: What strategies resolve contradictions in reported biological activities of pyridine derivatives like this compound?

Answer:

Discrepancies in bioactivity often arise from:

- Ligand-receptor binding variability : Use molecular docking (e.g., AutoDock Vina) to assess interactions with targets like nicotinic acetylcholine receptors .

- Solubility differences : Adjust solvent systems (e.g., DMSO:PBS ratios) to mimic physiological conditions .

- Metabolic stability : Conduct in vitro assays (e.g., microsomal stability tests) to evaluate degradation pathways .

Structural: How can X-ray crystallography determine the molecular structure of this compound?

Answer:

- Crystal Growth : Use slow evaporation in solvents like ethanol or acetonitrile .

- Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Refinement : SHELX software (e.g., SHELXL) refines positional and thermal parameters, achieving R values <0.05 .

Example : Similar pyridine derivatives (e.g., 3-ethyl-5-(4-methoxyphenoxy)imidazo[4,5-b]pyridine) were resolved with R = 0.046 .

Reaction Mechanisms: How do substitution patterns in this compound influence its reactivity?

Answer:

- Electron-donating groups : Methoxy/ethoxy substituents activate the pyridine ring toward electrophilic substitution at the 3- and 5-positions .

- Steric effects : Ethoxy groups at the 2-position hinder nucleophilic attack at adjacent positions .

Experimental Validation : Perform kinetic studies (e.g., monitoring nitration rates) to compare reactivity with analogs like 4-methoxypyridine .

Coordination Chemistry: How does this compound act as a ligand in metal complexes?

Answer:

The pyridine nitrogen and oxygen atoms coordinate with transition metals (e.g., Cu(II)):

- Structural Insights : Cu(II) complexes with pyridine derivatives exhibit square-planar geometry, confirmed by EPR and magnetic susceptibility .

- Applications : Such complexes are studied for catalytic activity (e.g., oxidation reactions) or antimicrobial properties .

Synthesis : React this compound with metal salts (e.g., CuCl₂) in methanol under inert atmosphere .

Stability: What factors affect the stability of this compound under different conditions?

Answer:

- Thermal Stability : Decomposes above 200°C, releasing CO and NOₓ .

- Light Sensitivity : Store in amber vials to prevent photodegradation .

- Moisture : Hydrolyzes slowly in aqueous acidic/basic conditions; use anhydrous solvents for long-term storage .

Safety : Follow PPE guidelines (gloves, goggles) and handle in fume hoods due to uncharacterized toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.